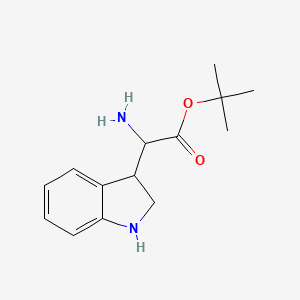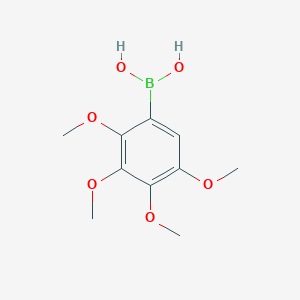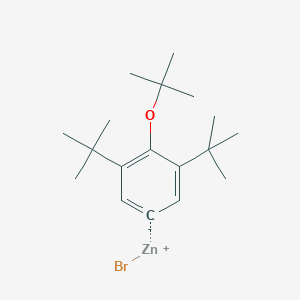
(4-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a zinc atom bonded to a bromide ion and a phenyl group substituted with tert-butoxy and tert-butyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to another molecule.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry
In chemistry, (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of various chemical structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized through cross-coupling reactions are often found in pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it a critical component in various manufacturing processes.
作用機序
The mechanism of action of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organohalide, forming a palladium complex.
Transmetalation: The zinc-bonded phenyl group is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
(4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(4-tert-butoxy-3,5-di-tert-butylphenyl)lithium: Contains lithium instead of zinc and is used in different types of reactions.
(4-tert-butoxy-3,5-di-tert-butylphenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions but involves boron instead of zinc.
Uniqueness
The uniqueness of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide lies in its ability to participate in specific cross-coupling reactions with high efficiency and selectivity. Its stability in THF and compatibility with various catalysts and reagents make it a versatile reagent in organic synthesis.
特性
分子式 |
C18H29BrOZn |
|---|---|
分子量 |
406.7 g/mol |
IUPAC名 |
bromozinc(1+);1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZLGJINKMFFFNDS-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


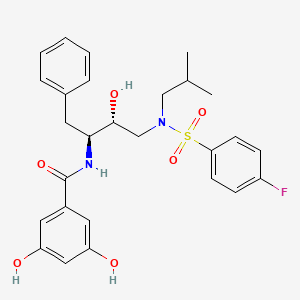
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
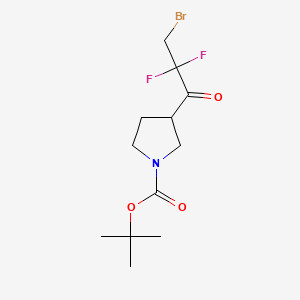
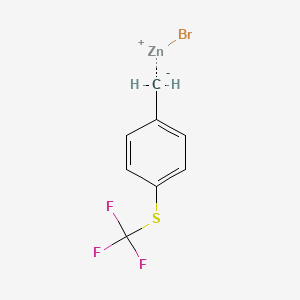
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
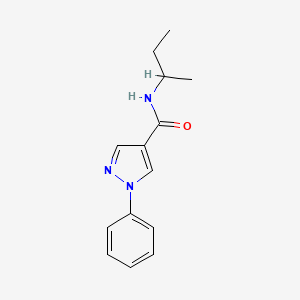
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
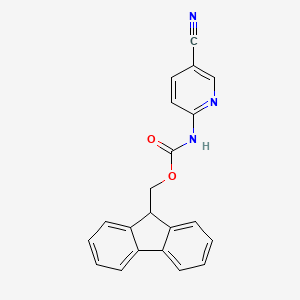
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
